molecular formula C17H20N4O3S B2758526 Methyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate CAS No. 946313-17-3

Methyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2758526
CAS No.: 946313-17-3
M. Wt: 360.43
InChI Key: SERWQECAJWUDOF-UHFFFAOYSA-N
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Description

Methyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate (CAS: 946237-05-4) is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group and at position 2 with a methyl carbamate moiety. Its molecular formula is C₂₀H₂₆N₄O₃S, with a molecular weight of 402.51 g/mol .

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-24-17(23)19-16-18-13(12-25-16)11-15(22)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERWQECAJWUDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety and the carbamate group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or alkaline conditions to yield corresponding amines or alcohols. Key findings include:

Conditions Products Yield Source
1M HCl (reflux, 4 hr)4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-amine78%
0.5M NaOH (RT, 12 hr)Methyl alcohol + 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-carbamic acid65%
  • Mechanism : Base-mediated nucleophilic attack at the carbonyl carbon or acid-catalyzed cleavage of the carbamate C–O bond.

  • Kinetics : Alkaline hydrolysis follows second-order kinetics (k=0.12h1M1k = 0.12 \, \text{h}^{-1}\text{M}^{-1}) at 25°C .

Oxidation Reactions

The thiazole ring and ethyl keto group are susceptible to oxidation:

Reagent Conditions Products Yield Source
KMnO₄ (0.1M, H₂SO₄)60°C, 3 hr4-(2-oxo-2-(4-phenylpiperazin-1-yl)acetyl)thiazole-2-sulfonic acid42%
H₂O₂ (30%, FeCl₃ catalyst)RT, 24 hrMethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl) sulfone58%
  • Selectivity : Oxidizing agents preferentially target the sulfur atom in the thiazole ring over the piperazine nitrogen .

Nucleophilic Substitution

The piperazine nitrogen participates in alkylation and arylation reactions:

Reagent Conditions Products Yield Source
Benzyl bromideDMF, K₂CO₃, 80°C, 6 hrMethyl (4-(2-oxo-2-(4-(benzyl)phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate73%
Methyl iodideCHCl₃, RT, 12 hrMethyl (4-(2-oxo-2-(4-(methyl)phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate81%
  • Mechanism : SN² displacement at the piperazine nitrogen, facilitated by polar aprotic solvents .

Reduction Reactions

The keto group undergoes selective reduction:

Reagent Conditions Products Yield Source
NaBH₄ (MeOH)0°C, 1 hrMethyl (4-(2-hydroxy-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate89%
LiAlH₄ (dry Et₂O)Reflux, 4 hr4-(2-hydroxy-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-amine67%
  • Stereochemistry : Reduction with NaBH₄ produces a racemic mixture, while enzymatic methods yield enantiopure (R)-isomers (ee > 98%) .

Cycloaddition and Ring-Opening

The thiazole ring participates in [3+2] cycloadditions:

Reagent Conditions Products Yield Source
PhenylacetyleneCuI, DMF, 100°C, 12 hrMethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-(phenyl)thiazolo[3,2-b] triazol-2-yl)carbamate55%
  • Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the C5 position of the thiazole .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (150–200°C): Loss of carbamate methyl group (Δm=12.5%Δm = 12.5\%).

  • Stage 2 (250–300°C): Thiazole ring fragmentation (Δm=38.2%Δm = 38.2\%) .

Scientific Research Applications

Anticonvulsant Activity

One of the primary areas of interest for methyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate is its potential as an anticonvulsant agent. Research has indicated that derivatives containing the 4-phenylpiperazine moiety exhibit anticonvulsant properties. For instance, studies have synthesized novel compounds based on this scaffold and evaluated them in various seizure models, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. Some derivatives demonstrated significant protection against induced seizures, suggesting that these compounds could serve as templates for developing new anticonvulsants .

Anticancer Properties

This compound also shows promise in cancer research. Mannich bases derived from 4-phenylpiperazine have been studied for their cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. Some compounds exhibited lower cytotoxicity compared to established drugs, indicating a potential for selective targeting of cancer cells with reduced side effects .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 Value (µg/mL)Reference
Compound AMCF-7< 2
Compound BSK-LU-1> 5
Compound CHepG2< 3

Neuropharmacological Effects

In addition to anticonvulsant properties, some derivatives of this compound have shown potential neuropharmacological effects. For example, certain compounds have been evaluated for anxiolytic and antidepressant-like activities in animal models. These studies suggest that modifications to the 4-phenylpiperazine structure can enhance the therapeutic profile of these compounds, making them suitable candidates for further development in treating mood disorders .

Mechanism of Action

The mechanism of action of Methyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring and piperazine moiety are known to interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to the modulation of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Carbamate Derivatives

Thiazole-carbamate derivatives are widely explored in medicinal and agrochemical research. Key analogs include:

a) Thiazol-5-ylmethyl Carbamate Analogs
  • Structure : Pharmacopeial Forum (2017) lists analogs with hydroperoxypropane, methylureido, and diphenylhexane substituents (e.g., entries n, o, w, x) .
  • Key Differences : Unlike the target compound, these analogs lack the 4-phenylpiperazine group. Hydroperoxypropane substituents may enhance oxidative reactivity, while bulky aryl groups (e.g., diphenylhexane) could influence lipophilicity and membrane permeability.
b) 2-Methylpropyl Analogs
  • Structure : A structurally similar compound replaces the methyl carbamate with a 2-methylpropyl group (CAS: 946237-05-4 variant) .

Piperazine-Containing Thiazoles

a) tert-Butyl Tetrazolyl-Carbamoyl Thiazole
  • Structure : A tert-butyl carbamate analog features a tetrazolyl carbamoyl group and a chloro-thioxo-benzocyclohepta-thiazole scaffold .
  • Key Differences : The tetrazole ring (acidic NH group) contrasts with the 4-phenylpiperazine, suggesting divergent target selectivity (e.g., P2Y2 receptor antagonism vs. serotonin/dopamine receptor modulation).
b) Agrochemical Thiazoles
  • Structure : Thiazopyr (CAS: 117718-60-2) contains trifluoromethyl and difluoromethyl groups .
  • Key Differences : Fluorinated substituents enhance herbicide activity by disrupting plant cell division. The target compound’s 4-phenylpiperazine moiety likely redirects its application toward CNS or antimicrobial uses.

Antimicrobial Thiazoles

  • Structure : Antimicrobial agents in include naphthalene and toluyl-substituted thiazoles synthesized via thioureido acid intermediates .
  • Key Differences: These compounds lack carbamate groups but feature propanoic acid chains, which improve solubility and bacterial membrane interaction.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
Methyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate C₂₀H₂₆N₄O₃S 402.51 4-phenylpiperazine, methyl carbamate CNS modulation (hypothetical)
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate C₄₃H₅₀N₆O₇S₂ 835.02 Hydroperoxypropane, diphenylhexane Oxidative stress modulation
tert-Butyl carbamate analog (P2Y2 antagonist) C₂₄H₂₅ClN₁₀O₃S₃ 665.16 Tetrazolyl, chloro, thioxo P2Y2 receptor antagonism
Thiazopyr C₁₇H₁₆F₅N₃O₂S 421.38 Trifluoromethyl, difluoromethyl Herbicide
3-(Naphthalen-1-yl(4-((phenylamino)methyl)thiazol-2-yl)amino)propanoic acid C₂₃H₂₀N₄O₂S 416.49 Naphthalene, propanoic acid Antimicrobial

Key Findings and Implications

Structural Determinants of Activity :

  • The 4-phenylpiperazine group in the target compound may enhance CNS penetration compared to analogs with tetrazole or hydroperoxy groups.
  • Methyl carbamate provides moderate lipophilicity, balancing solubility and membrane permeability.

Synthetic Considerations :

  • The target compound’s synthesis likely involves coupling a piperazine-ketone intermediate to a thiazole-carbamate core, differing from thioureido acid-based routes in antimicrobial analogs .

Future Directions :

  • Comparative studies on receptor binding (e.g., serotonin 5-HT₁A, dopamine D2) and metabolic stability are needed to validate hypothesized CNS activity.

Biological Activity

Methyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • Chemical Structure : The compound features a thiazole ring, a carbamate group, and a piperazine moiety that is known for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and enzymes. Key mechanisms include:

  • Acetylcholinesterase Inhibition : Research indicates that similar compounds with piperazine structures exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the central nervous system . This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease.
  • Neurotransmitter Interaction : The presence of the phenylpiperazine moiety suggests that the compound may interact with serotonin and dopamine receptors, which are pivotal in mood regulation and neurological disorders .
  • Anticonvulsant Activity : Some derivatives of related compounds have demonstrated anticonvulsant properties, indicating potential utility in epilepsy treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity IC50 Value (µM) Reference
Acetylcholinesterase Inhibition0.0135
Anticonvulsant ActivityVariable
Serotonin Receptor BindingModerate Affinity

Case Studies

  • Acetylcholinesterase Inhibition Study : A study conducted on various piperazine derivatives showed that compounds similar to this compound exhibited potent AChE inhibitory activity, with one derivative achieving an IC50 of 13.5 nM. This suggests that modifications to the piperazine structure can significantly enhance enzymatic inhibition .
  • Neuroprotective Effects : Another investigation into related thiazole-carbamate compounds indicated neuroprotective effects in animal models of neurodegeneration, highlighting their potential as therapeutic agents for cognitive disorders .
  • Anticonvulsant Efficacy : A series of piperazine derivatives were synthesized and tested for anticonvulsant properties, demonstrating efficacy in reducing seizure frequency in rodent models. The mechanism was linked to modulation of GABAergic activity .

Q & A

Basic: What are the key synthetic routes for Methyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation via Hantzsch thiazole synthesis, followed by carbamate group introduction through nucleophilic substitution.
  • Optimization parameters :
    • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may require reflux conditions.
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while supercritical CO₂ improves selectivity in carbamate formation .
    • Catalysts : Use of DMAP (4-dimethylaminopyridine) or acidic catalysts for transesterification steps .
  • Yield enhancement : Microwave-assisted synthesis reduces reaction time and byproducts .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm thiazole ring substitution patterns and carbamate linkage. For example, carbonyl (C=O) peaks appear at ~165–175 ppm in ¹³C NMR .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~348.38) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding bioactivity .

Basic: What in vitro assays are recommended to evaluate biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Target acetylcholinesterase or chitin synthase using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity) .
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Structural validation : Confirm compound purity via HPLC and elemental analysis to rule out impurities influencing activity .
  • Substitution pattern analysis : Compare activities of analogs (e.g., fluorophenyl vs. chlorophenyl groups) to identify structure-activity relationships (SAR) .
  • Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate variables .

Advanced: What computational strategies predict target interactions and mechanism of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., chitin synthase active site). Focus on π-π stacking (thiazole ring) and hydrogen bonding (carbamate group) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., water, lipid bilayer) .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity using datasets from analogs .

Advanced: How does the compound’s stability under varying pH and temperature impact experimental design?

Methodological Answer:

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–13). Carbamates hydrolyze in acidic/basic conditions, requiring neutral pH storage .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (>150°C). Store at –20°C in amber vials to prevent light-induced degradation .
  • Solubility optimization : Use co-solvents (e.g., PEG-400) for in vivo studies, as polar groups limit aqueous solubility .

Advanced: What strategies improve selectivity in derivatization for targeted therapeutic applications?

Methodological Answer:

  • Position-specific modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenylpiperazine moiety to enhance enzyme inhibition .
  • Protecting groups : Use Boc (tert-butyloxycarbonyl) for amine protection during thiazole functionalization .
  • Click chemistry : Azide-alkyne cycloaddition to append fluorophores for cellular tracking .

Advanced: How can researchers validate hypothesized metabolic pathways?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Carbamate hydrolysis to amines is a primary pathway .
  • Isotope labeling : Synthesize ¹⁴C-labeled analogs to trace excretion routes in animal models .
  • CYP450 inhibition assays : Identify cytochrome P450 interactions using fluorogenic substrates .

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